2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method involves the reaction of 1-benzyl-1H-benzimidazole-2-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-nitrophenyl)ethylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-nitrophenyl)ethylidene]acetohydrazide
Uniqueness
What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chloro and nitro groups, for example, enhances its reactivity and potential for various applications in medicinal chemistry.
Properties
Molecular Formula |
C23H18ClN5O3S |
---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18ClN5O3S/c24-18-11-10-17(12-21(18)29(31)32)13-25-27-22(30)15-33-23-26-19-8-4-5-9-20(19)28(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,30)/b25-13+ |
InChI Key |
XLVCSSAKPIQTBX-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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